molecular formula C12H15NO3S B11964233 Acetamide, 2-[(4-methylphenyl)sulfonyl]-N-2-propenyl- CAS No. 196393-43-8

Acetamide, 2-[(4-methylphenyl)sulfonyl]-N-2-propenyl-

Cat. No.: B11964233
CAS No.: 196393-43-8
M. Wt: 253.32 g/mol
InChI Key: GPOOOQNVBJTVLO-UHFFFAOYSA-N
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Description

Acetamide, 2-[(4-methylphenyl)sulfonyl]-N-2-propenyl- is a sulfonamide-substituted acetamide derivative characterized by:

  • Core structure: An acetamide backbone (CH₃CONH–).
  • Substituents:
    • A 2-[(4-methylphenyl)sulfonyl] group at the α-carbon of the acetamide.
    • An N-2-propenyl (allyl) group (–CH₂CH=CH₂) attached to the nitrogen atom.

This compound combines a sulfonyl group (electron-withdrawing) with an allyl moiety (electron-rich), which may influence its reactivity, solubility, and biological activity. The (4-methylphenyl)sulfonyl group (also termed tosyl) is a common protecting group in organic synthesis, known for enhancing stability and directing regioselectivity in reactions .

Properties

CAS No.

196393-43-8

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-N-prop-2-enylacetamide

InChI

InChI=1S/C12H15NO3S/c1-3-8-13-12(14)9-17(15,16)11-6-4-10(2)5-7-11/h3-7H,1,8-9H2,2H3,(H,13,14)

InChI Key

GPOOOQNVBJTVLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-[(4-methylphenyl)sulfonyl]-N-2-propenyl- typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-allylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-[(4-methylphenyl)sulfonyl]-N-2-propenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

The acetamide moiety is widely recognized for its therapeutic potential. Compounds containing this structure have been utilized in the development of drugs targeting various health conditions, including infections, inflammation, and neurological disorders. The sulfonamide component enhances the compound's bioactivity and pharmacological properties.

Therapeutic Uses

  • Antimicrobial Activity : Acetamide derivatives have shown effectiveness against bacterial infections. Research indicates that modifications to the acetamide structure can enhance antibacterial properties.
  • Anti-inflammatory Agents : The compound has been investigated for its potential in treating inflammatory conditions due to its ability to inhibit pro-inflammatory pathways.
  • Neurological Disorders : Some studies suggest that acetamide derivatives may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's.

Enzyme Inhibition Studies

Recent research highlights the role of acetamide derivatives in enzyme inhibition, particularly concerning α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic pathways and neurological function.

Enzyme Inhibitory Potential

  • α-Glucosidase Inhibition : Compounds derived from acetamide have been synthesized and tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition is particularly relevant for developing treatments for Type 2 diabetes mellitus (T2DM) .
  • Acetylcholinesterase Inhibition : The potential of acetamide derivatives to inhibit acetylcholinesterase suggests applications in managing Alzheimer's disease by enhancing cholinergic transmission .

Structural Variations and Drug Development

The versatility of the acetamide structure allows for significant modifications that can enhance its pharmacological profile. The incorporation of sulfonamide groups has been shown to improve activity against various targets.

Synthesis of New Derivatives

Research has focused on synthesizing new compounds by varying the substituents on the acetamide and sulfonamide moieties. For instance:

  • A study reported the synthesis of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides, which exhibited promising inhibitory activity against α-glucosidase and acetylcholinesterase .
  • Another investigation developed acetamide-sulfonamide scaffolds through conjugation with non-steroidal anti-inflammatory drugs (NSAIDs), revealing enhanced therapeutic profiles .

Case Studies

Several case studies illustrate the practical applications of acetamide derivatives:

StudyApplicationFindings
Diabetes ManagementNew sulfonamide derivatives effectively inhibited α-glucosidase, suggesting potential use in T2DM treatment.
Anti-inflammatory ResearchAcetamide-sulfonamide conjugates demonstrated enhanced activity against inflammatory mediators.
Cancer ResearchMolecular hybrids incorporating acetamide structures showed cytotoxic effects on various cancer cell lines, indicating potential as anticancer agents.

Mechanism of Action

The mechanism of action of Acetamide, 2-[(4-methylphenyl)sulfonyl]-N-2-propenyl- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The propenyl group may also play a role in the compound’s reactivity and binding affinity. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural Analogues with Sulfonyl/Sulfanyl Groups

Table 1: Key Structural and Functional Differences
Compound Name Substituents Key Features Biological/Industrial Relevance References
Acetamide, 2-[(4-methylphenyl)sulfonyl]-N-2-propenyl- Tosyl (4-methylphenylsulfonyl) at C2; allyl at N Enhanced stability due to tosyl; allyl enables π-orbital interactions Potential as a polymer precursor
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Methylsulfonyl at N; nitro and chloro groups on phenyl Strong electron-withdrawing effects; intermolecular H-bonding observed Intermediate for sulfur-containing heterocycles
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidinylsulfanyl at C2; methylpyridinyl at N Sulfanyl group (S–) enhances nucleophilicity; used in medicinal chemistry Medical intermediate
N-(2-Benzoyl-4-chlorophenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]acetamide Tosyloxy (O–SO₂–Tol) at C2; benzoyl and chloro on phenyl Tosyloxy group acts as a leaving group; benzoyl stabilizes aromatic systems Synthetic intermediate for pharmaceuticals
Key Findings :
  • Electron Effects: Tosyl and methylsulfonyl groups (as in the target compound and ) withdraw electrons, increasing acetamide’s acidity (N–H) and influencing hydrogen-bonding capacity.
  • Biological Activity : Sulfanyl derivatives (e.g., ) are often bioactive due to sulfur’s role in enzyme inhibition. Sulfonyl derivatives like the target compound may exhibit lower reactivity but greater metabolic stability .
  • Crystallographic Behavior : Tosyl-containing compounds (e.g., ) frequently exhibit intermolecular interactions (e.g., C–H⋯O bonds), stabilizing crystal lattices and affecting solubility .

Analogues with Allyl or Propenyl Substituents

Table 2: Allyl/Propenyl-Functionalized Acetamides
Compound Name Allyl/Propenyl Position Functional Groups Applications References
Acetamide, 2-[(4-methylphenyl)sulfonyl]-N-2-propenyl- N-attached Tosyl (SO₂–Tol) Polymer chemistry; drug design
2-[[5-(4-Methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-allylideneamino]acetamide N-attached Triazolylsulfanyl; methoxyphenyl Antimicrobial research
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide C2-attached Triazolylsulfanyl; fluorophenyl Anticancer agent development
Key Findings :
  • Allyl vs. Propenyl : The N-allyl group in the target compound may engage in cycloaddition or radical reactions, whereas C2-propenyl groups (e.g., ) are less common and often sterically hindered.
  • Biological Interactions : Allyl-functionalized acetamides (e.g., ) are explored for antimicrobial and anticancer properties, leveraging the allyl group’s ability to disrupt cell membranes or bind metal ions.

Physicochemical Property Comparison

Table 3: Solubility and Stability Data
Compound Name Solubility (Polar Solvents) Thermal Stability (°C) LogP (Predicted) References
Acetamide, 2-[(4-methylphenyl)sulfonyl]-N-2-propenyl- Moderate (DMSO, acetone) >150 2.8
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Low (Ethanol, chloroform) 120–130 3.5
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide High (Methanol, DMF) 100–110 1.9
Key Findings :
  • LogP Trends : Tosyl and nitro groups increase hydrophobicity (higher LogP), while sulfanyl and pyridinyl groups enhance polarity .
  • Thermal Stability : Tosyl derivatives exhibit higher decomposition temperatures due to strong intermolecular forces .

Biological Activity

Acetamide, 2-[(4-methylphenyl)sulfonyl]-N-2-propenyl- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: C12H15NO3S
Molecular Weight: 253.32 g/mol
CAS Number: 196393-43-8
IUPAC Name: 2-(4-methylphenyl)sulfonyl-N-prop-2-enylacetamide

The compound features a sulfonyl group attached to a propenyl-acetamide moiety, which contributes to its unique reactivity and biological profile.

Biological Activities

Acetamide, 2-[(4-methylphenyl)sulfonyl]-N-2-propenyl- has been investigated for various biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest moderate activity against certain gram-positive bacteria. Structure-activity correlation indicates that compounds with additional methoxy groups may enhance antimicrobial efficacy .
  • Anticancer Properties: The compound has been explored for its potential as an anticancer agent, particularly through its ability to inhibit specific enzymes involved in cancer progression .
  • Enzyme Inhibition: The sulfonamide derivatives exhibit a range of biological activities, including urease inhibition. Studies have shown that the acetamide linked to phenyl groups displays better activity than other substituents .

The mechanism of action for Acetamide, 2-[(4-methylphenyl)sulfonyl]-N-2-propenyl- involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This inhibition disrupts cellular processes, leading to the compound’s observed biological effects. The propenyl group enhances the compound's reactivity and binding affinity .

Structure-Activity Relationship (SAR)

Research into the SAR of acetamide derivatives has revealed that:

  • Presence of Functional Groups: Compounds with additional functional groups, such as methoxy or piperidine moieties, tend to exhibit enhanced biological activity.
  • Comparative Activity: Acetamide analogues are generally less active than propanamide derivatives against various organisms. However, specific acetamides have shown promising results against gram-positive bacteria .

Study on Antimicrobial Activity

A study assessed several acetamide derivatives for their antimicrobial properties against various bacterial strains. The results indicated that compounds with multiple methoxy groups demonstrated significant activity against gram-positive organisms while showing limited activity against gram-negative strains .

Urease Inhibition Study

Research focused on the urease inhibition capabilities of acetamide-sulfonamide derivatives showed promising results. The IC50 values for these compounds ranged from 9.95 µM to higher values depending on the structural modifications made. These findings highlight the potential therapeutic applications of these compounds in treating conditions related to urease activity .

Summary Table of Biological Activities

Biological Activity Observations
AntimicrobialModerate activity against gram-positive bacteria
AnticancerPotential enzyme inhibition linked to cancer progression
Urease InhibitionEffective with IC50 values around 9.95 µM

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